Rel-(3R,4S)-1-(tert-butyl)-4-(4-chloro-2-fluorophenyl)pyrrolidine-3-carboxylic acid
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Overview
Description
rac-(3R,4S)-1-tert-butyl-4-(4-chloro-2-fluorophenyl)pyrrolidine-3-carboxylic acid: is a chiral compound with significant applications in various fields of chemistry and pharmacology. This compound is characterized by its unique structural features, including a pyrrolidine ring substituted with a tert-butyl group, a chloro-fluorophenyl group, and a carboxylic acid group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(3R,4S)-1-tert-butyl-4-(4-chloro-2-fluorophenyl)pyrrolidine-3-carboxylic acid typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolidine ring, followed by the introduction of the tert-butyl group and the chloro-fluorophenyl group. The final step involves the addition of the carboxylic acid group under controlled conditions to ensure the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound often employs advanced techniques such as catalytic hydrogenation, selective halogenation, and chiral resolution to achieve high yields and purity. The use of automated reactors and continuous flow systems enhances the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
rac-(3R,4S)-1-tert-butyl-4-(4-chloro-2-fluorophenyl)pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: Conversion of the carboxylic acid group to other functional groups.
Reduction: Reduction of the pyrrolidine ring or the aromatic ring.
Substitution: Halogenation or alkylation of the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substituting agents: Halogens (chlorine, bromine), alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
rac-(3R,4S)-1-tert-butyl-4-(4-chloro-2-fluorophenyl)pyrrolidine-3-carboxylic acid has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems and its interactions with enzymes and receptors.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of rac-(3R,4S)-1-tert-butyl-4-(4-chloro-2-fluorophenyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- rac-(3R,4S)-1-tert-butyl-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid
- rac-(3R,4S)-1-tert-butyl-4-(4-fluorophenyl)pyrrolidine-3-carboxylic acid
- rac-(3R,4S)-1-tert-butyl-4-(4-bromophenyl)pyrrolidine-3-carboxylic acid
Uniqueness
rac-(3R,4S)-1-tert-butyl-4-(4-chloro-2-fluorophenyl)pyrrolidine-3-carboxylic acid is unique due to the presence of both chloro and fluoro substituents on the aromatic ring. This dual substitution pattern imparts distinct electronic and steric properties, influencing its reactivity and interactions with biological targets.
Properties
Molecular Formula |
C15H19ClFNO2 |
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Molecular Weight |
299.77 g/mol |
IUPAC Name |
(3R,4S)-1-tert-butyl-4-(4-chloro-2-fluorophenyl)pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C15H19ClFNO2/c1-15(2,3)18-7-11(12(8-18)14(19)20)10-5-4-9(16)6-13(10)17/h4-6,11-12H,7-8H2,1-3H3,(H,19,20)/t11-,12+/m1/s1 |
InChI Key |
FQVOMJWCIULRDD-NEPJUHHUSA-N |
Isomeric SMILES |
CC(C)(C)N1C[C@@H]([C@H](C1)C(=O)O)C2=C(C=C(C=C2)Cl)F |
Canonical SMILES |
CC(C)(C)N1CC(C(C1)C(=O)O)C2=C(C=C(C=C2)Cl)F |
Origin of Product |
United States |
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